3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole 3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1856096-52-0
VCID: VC4314088
InChI: InChI=1S/C8H10F4N2O/c9-7(10)3-14-2-1-6(13-14)4-15-5-8(11)12/h1-2,7-8H,3-5H2
SMILES: C1=CN(N=C1COCC(F)F)CC(F)F
Molecular Formula: C8H10F4N2O
Molecular Weight: 226.175

3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole

CAS No.: 1856096-52-0

Cat. No.: VC4314088

Molecular Formula: C8H10F4N2O

Molecular Weight: 226.175

* For research use only. Not for human or veterinary use.

3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole - 1856096-52-0

Specification

CAS No. 1856096-52-0
Molecular Formula C8H10F4N2O
Molecular Weight 226.175
IUPAC Name 3-(2,2-difluoroethoxymethyl)-1-(2,2-difluoroethyl)pyrazole
Standard InChI InChI=1S/C8H10F4N2O/c9-7(10)3-14-2-1-6(13-14)4-15-5-8(11)12/h1-2,7-8H,3-5H2
Standard InChI Key NLUVIJUXAIDECF-UHFFFAOYSA-N
SMILES C1=CN(N=C1COCC(F)F)CC(F)F

Introduction

3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole is a complex organic compound with a molecular formula of C8H10F4N2O. This compound belongs to the pyrazole family, which is known for its diverse applications in chemistry, biology, and medicine. The presence of difluoroethoxy and difluoroethyl groups enhances its chemical stability and biological activity, making it a valuable intermediate in various research fields.

Synthesis and Preparation

The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with difluoroethanol derivatives in the presence of suitable bases. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, with temperatures maintained at room temperature to slightly elevated levels.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation can be achieved using agents like potassium permanganate, while reduction involves reagents such as lithium aluminum hydride. Substitution reactions can be carried out using nucleophilic reagents.

Types of Reactions

  • Oxidation: Forms pyrazole oxides.

  • Reduction: Converts to alcohol derivatives.

  • Substitution: Replaces difluoroethoxy groups with other functional groups.

Biological and Medicinal Applications

Pyrazole derivatives, including 3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole, are studied for their potential biological activities such as antimicrobial, antifungal, and anti-inflammatory effects. The difluoro groups enhance lipophilicity, allowing better penetration through biological membranes, which is beneficial for drug development.

Biological Activities Table

ActivityDescription
AntimicrobialInhibits bacterial growth by interfering with metabolic pathways.
AntifungalExhibits antifungal properties, potentially useful in treating fungal infections.
Anti-inflammatoryMay inhibit COX enzymes, reducing prostaglandin synthesis and inflammation.

Research Findings and Future Directions

Research on pyrazole derivatives highlights their potential in medicinal chemistry, particularly in developing new drugs with improved efficacy and safety profiles. The unique substitution pattern of 3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole makes it a valuable candidate for further investigation into its biological activities and potential therapeutic applications.

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